4-Methoxyindoline hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
4-methoxy-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-11-9-4-2-3-8-7(9)5-6-10-8;/h2-4,10H,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXLPTAZQUESGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671996 | |
| Record name | 4-Methoxy-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90609-70-4 | |
| Record name | 4-Methoxy-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Methoxyindoline Hydrochloride and Its Derivatives
Established Synthetic Pathways to 4-Methoxyindoline Hydrochloride
The foundational syntheses of this compound primarily rely on the construction of the indole (B1671886) or indoline (B122111) ring system from acyclic precursors, followed by necessary functional group transformations. The final step typically involves salt formation by treating the 4-methoxyindoline free base with hydrochloric acid.
Cyclization Reactions for Indoline Core Formation
The formation of the bicyclic indoline core is the cornerstone of these synthetic routes. Two classical name reactions are particularly prominent: the Fischer indole synthesis and the Reissert indole synthesis.
The Fischer indole synthesis is a versatile and widely used method that produces indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.com For the synthesis of a 4-methoxyindole (B31235) precursor, 4-methoxyphenylhydrazine is condensed with a suitable carbonyl compound. The resulting phenylhydrazone then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement upon heating in the presence of an acid catalyst (e.g., HCl, H₂SO₄, or Lewis acids like ZnCl₂) to form the indole ring. wikipedia.orgbyjus.com While highly effective, the reaction's regioselectivity can be influenced by the position of substituents on the phenylhydrazine ring. nih.gov
The Reissert indole synthesis provides another robust pathway, starting from an ortho-nitrotoluene derivative. wikipedia.orgwikipedia.org In this sequence, a substituted o-nitrotoluene, such as 2-methyl-3-nitroanisole (B1293961) (a precursor to the 4-methoxy series), is condensed with diethyl oxalate (B1200264) in the presence of a strong base like potassium ethoxide. wikipedia.orgyoutube.com This forms an o-nitrophenylpyruvate ester. Subsequent reductive cyclization of this intermediate, typically using zinc in acetic acid or catalytic hydrogenation, simultaneously reduces the nitro group to an amine and facilitates ring closure to yield the indole-2-carboxylate. wikipedia.orgyoutube.comorgsyn.org This can then be decarboxylated to afford the 4-methoxyindole.
A related method involves the condensation of a substituted 2-methylnitrobenzene with a formamide (B127407) acetal, such as N,N-dimethylformamide dimethyl acetal, often with the addition of a secondary amine like pyrrolidine (B122466) to accelerate the reaction. orgsyn.orgchemicalbook.com The resulting enamine intermediate undergoes reductive cyclization with reagents like Raney nickel and hydrazine (B178648) hydrate (B1144303) to yield the indole. orgsyn.org
Reduction Strategies for Precursor Conversion
The direct product of the aforementioned cyclization reactions is often 4-methoxyindole, an aromatic heterocycle. To obtain the target 4-methoxyindoline, the C2-C3 double bond of the indole's pyrrole (B145914) ring must be reduced. This saturation is a critical step in the synthesis.
Commonly employed reducing agents for this transformation include:
Catalytic Hydrogenation: Hydrogen gas with a metal catalyst such as platinum (Pt), palladium (Pd), or Raney nickel is effective for reducing the indole double bond. youtube.com
Chemical Reduction: Reagents like sodium cyanoborohydride (NaCNBH₃) or sodium borohydride (B1222165) (NaBH₄) in acidic media (e.g., acetic acid or trifluoroacetic acid) are frequently used for the selective reduction of indoles to indolines.
Furthermore, as seen in the Reissert and related syntheses, reduction is integral to the cyclization step itself. The conversion of an ortho-nitro group to an amine is required to enable the nucleophilic attack that closes the ring. youtube.comorgsyn.org
| Precursor Type | Key Transformation | Common Reagents | Product |
| 4-Methoxyindole | Reduction of C2=C3 bond | H₂/Pd, NaBH₄/TFA, Zn(BH₄)₂ | 4-Methoxyindoline |
| Ethyl 2-(2-methoxy-6-nitrophenyl)acetate | Reductive Cyclization | H₂/Pd, Fe/AcOH, Zn/AcOH | 4-Methoxyindoline-2-carboxylate |
| (E)-1-((2-methoxy-6-nitrophenyl)vinyl)pyrrolidine | Reductive Cyclization | Raney Ni/N₂H₄, Zn/HCl | 4-Methoxyindole |
Derivatization from Methoxy-Substituted Aromatic Precursors
Key precursors include:
4-Methoxyphenylhydrazine: This is the essential starting material for the Fischer indole synthesis. wikipedia.orgbyjus.com
2-Methyl-3-nitroanisole or 6-Benzyloxy-2-nitrotoluene: These ortho-nitrotoluene derivatives are the starting points for Reissert-type syntheses. wikipedia.orgorgsyn.org The benzyloxy group serves as a protected form of a hydroxyl group, which can be advantageous in multi-step syntheses.
1-Methoxy-2-methyl-3-nitrobenzene: This precursor is used in syntheses involving condensation with formamide acetals. chemicalbook.com
The following table summarizes established pathways starting from these precursors.
| Starting Precursor | Synthetic Pathway | Key Reagents | Intermediate/Product | Reference |
| 4-Methoxyphenylhydrazine | Fischer Indole Synthesis | Aldehyde/Ketone, Acid Catalyst (e.g., PPA, ZnCl₂) | 4-Methoxyindole | wikipedia.org |
| 6-Benzyloxy-2-nitrotoluene | Reissert Synthesis | Diethyl oxalate, K-OEt; then Zn/AcOH | 4-Benzyloxyindole-2-carboxylic acid | orgsyn.org |
| 1-Methoxy-2-methyl-3-nitrobenzene | Leimgruber-Batcho Synthesis | DMF-DMA, Pyrrolidine; then Zn/HCl | 4-Methoxyindole | chemicalbook.com |
Advanced Synthetic Approaches to 4-Methoxyindoline Derivatives
Beyond the synthesis of the parent compound, significant research focuses on developing advanced methods to create more complex and functionally diverse 4-methoxyindoline derivatives. These approaches often prioritize selectivity and the introduction of chirality.
Regioselective Functionalization of the Indoline Core
Once the 4-methoxyindoline scaffold is formed, further modifications can be made by selectively introducing functional groups at specific positions. The inherent electronic properties of the 4-methoxyindoline ring, with its electron-donating methoxy (B1213986) and amino groups, guide the regioselectivity of these reactions.
Methods for functionalization include:
N-Functionalization: The nitrogen atom of the indoline ring is a nucleophilic site and can be readily alkylated or acylated to introduce various substituents.
C-H Functionalization: Modern catalytic methods allow for the direct activation and functionalization of C-H bonds. For indoles and related heterocycles, palladium-catalyzed cross-coupling reactions can achieve regioselective arylation or olefination at positions like C4, C5, or C7, often using a directing group to control the site of reaction. nih.govresearchgate.net For the 4-methoxyindoline system, the C7 position is a primary target for electrophilic aromatic substitution due to activation from both the nitrogen and the methoxy group.
Stereoselective Synthesis of Chiral 4-Methoxyindoline Derivatives
The creation of specific stereoisomers is crucial for applications in medicinal chemistry. Asymmetric synthesis of chiral 4-methoxyindoline derivatives can be achieved through several strategies.
Asymmetric Cycloaddition Reactions: Chiral catalysts can be used to control the stereochemical outcome of cycloaddition reactions that form the core ring system or add new rings to the existing scaffold. nih.govresearchgate.netbohrium.com For instance, asymmetric [4+1] or [3+2] cycloadditions using chiral Lewis acid complexes can generate spiro-indoline derivatives with high enantioselectivity. researchgate.netbohrium.com
Organocatalysis: Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, are powerful tools for enantioselective functionalization. mdpi.com These catalysts can be used in reactions like asymmetric Michael additions or Friedel-Crafts alkylations to attach chiral side chains to the indoline nucleus.
Use of Chiral Precursors: An alternative approach involves starting the synthesis with an enantiomerically pure precursor. For example, a chiral amino acid could be used to build a side chain, which then directs the stereochemistry of subsequent ring-forming reactions. nih.gov
These advanced methods enable the synthesis of a vast array of complex 4-methoxyindoline derivatives with precise control over their three-dimensional structure. rsc.org
Multi-component Reactions Incorporating the 4-Methoxyindoline Moiety
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the initial molecules. byjus.com This approach offers significant advantages, including reduced synthesis time, lower costs, and decreased waste generation, aligning well with the principles of green chemistry. rsc.org
In the context of 4-methoxyindole, the precursor to 4-methoxyindoline, several MCRs have been developed to construct complex molecular architectures. For instance, a one-pot, three-component reaction can be employed using 4-methoxyindole, an aldehyde, and a C-H activated acid like Meldrum's acid. This particular reaction proceeds through an initial Knoevenagel condensation between the aldehyde and Meldrum's acid, followed by a Michael addition of the indole. mdpi.com Such a strategy allows for the rapid generation of diverse furanone derivatives bearing the 4-methoxyindole scaffold. mdpi.com
Another versatile approach involves the reaction of an indole, an aldehyde, and an amine under solvent- and catalyst-free conditions, often facilitated by heat. nih.gov This method is particularly attractive for its operational simplicity and adherence to green chemistry principles. By selecting 4-methoxyindole as the indole component, a variety of gramine (B1672134) derivatives can be synthesized efficiently. nih.gov
Table 1: Examples of Multi-component Reactions for the Synthesis of 4-Methoxyindole Derivatives
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Indole | 4-Methoxyphenylglyoxal hydrate | Meldrum's acid | Et3N, MeCN, reflux | 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one | mdpi.com |
| 4-Methoxyindole | Benzaldehyde | Pyrimidine amine | Solvent-free, 80-110 °C | Gramine derivative | nih.gov |
| Isatin | 1,3-Cyclohexanedione | 4-Hydroxy-6-methyl-2-pyrone | Rh(cod)2BF4, Cl(CH2)2Cl, 60 °C | Spirooxindole pyranochromenedione | nih.gov |
Palladium-Catalyzed Coupling Reactions in Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively used in the synthesis of complex organic molecules, including indole derivatives. rsc.orgnih.gov These reactions, such as the Suzuki, Heck, and Sonogashira couplings, offer a high degree of functional group tolerance and are often highly efficient. rsc.orgwikipedia.org
For the synthesis of 4-methoxyindoline derivatives, palladium catalysis can be employed to introduce a wide range of substituents onto the indole nucleus. A common strategy involves the initial halogenation of the 4-methoxyindole core, followed by a cross-coupling reaction with a suitable partner, such as a boronic acid (Suzuki reaction), an alkene (Heck reaction), or a terminal alkyne (Sonogashira reaction). rsc.org For example, the Suzuki coupling of a bromo-substituted vindoline (B23647), a complex indole alkaloid, with various arylboronic acids has been shown to proceed in good yields, demonstrating the utility of this method for functionalizing intricate indole structures. rsc.org
The Buchwald-Hartwig amination is another important palladium-catalyzed reaction that can be used to form N-aryl or N-alkyl bonds, providing a route to N-substituted 4-methoxyindolines. Furthermore, the Buchwald modification of the Fischer indole synthesis allows for the palladium-catalyzed coupling of aryl bromides with hydrazones to form the indole ring system directly. nih.gov
Table 2: Palladium-Catalyzed Coupling Reactions for the Functionalization of the Indole Nucleus
| Reaction Type | Indole Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | 15-Iodovindoline | Arylboronic acid | Pd(PPh3)4, K2CO3 | C-15 Aryl vindoline analogue | rsc.org |
| Sonogashira Coupling | 15-Iodovindoline | Phenylacetylene | Pd(OAc)2, PPh3, CuI, BuNH2 | C-15 Alkynyl vindoline analogue | rsc.org |
| C-N Cross-Coupling | o-Alkynylhaloarene | Primary amine | Pd(OAc)2, OTips-DalPhos | Substituted indole | nih.gov |
Green Chemistry Principles in 4-Methoxyindoline Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including 4-methoxyindoline and its derivatives. Key areas of focus include the use of safer solvents, the development of catalytic methods, and the maximization of atom economy.
Solvent-Free and Catalytic Methods
A significant contributor to the environmental impact of chemical synthesis is the use of volatile organic solvents. Consequently, the development of solvent-free or aqueous-based synthetic methods is a major goal of green chemistry. researchgate.netjchemlett.com For the synthesis of indole derivatives, several solvent-free approaches have been reported. These often involve reacting the starting materials in their neat form, sometimes with the aid of microwave irradiation or mechanical grinding (mechanochemistry). rsc.orgchemicalbook.com
For example, the reaction of indole with aldehydes to form bis(indolyl)methanes can be carried out under solvent-free conditions, often with just a catalytic amount of acid. rsc.org This approach can be extended to the synthesis of derivatives of 4-methoxyindole. The use of water as a solvent is another green alternative, and various catalytic systems have been developed that are effective in aqueous media for indole synthesis. jchemlett.com
Catalytic methods, in general, are a cornerstone of green chemistry as they reduce the need for stoichiometric reagents, which often end up as waste. The palladium-catalyzed reactions discussed previously are a prime example of this principle in action.
Table 3: Comparison of Conventional vs. Green Synthetic Methods for Indole Derivatives
| Feature | Conventional Method (e.g., Classical Fischer Indole Synthesis) | Green Method (e.g., Microwave-assisted, Solvent-free) | Reference |
|---|---|---|---|
| Solvent | Often requires high-boiling point organic solvents (e.g., acetic acid, quinoline) | Solvent-free or uses green solvents like water or ethanol | rsc.orgdergipark.org.tr |
| Energy | Typically requires prolonged heating | Reduced reaction times due to efficient heating (microwave) | rsc.org |
| Catalyst | May use stoichiometric amounts of strong acids (Brønsted or Lewis) | Can use catalytic amounts of acid or be catalyst-free | rsc.org |
| Work-up | Often involves solvent extraction and extensive purification | Simpler work-up, sometimes just filtration and recrystallization | rsc.org |
Atom Economy and Sustainability Considerations in Synthetic Routes
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. byjus.com A reaction with high atom economy is one where most of the atoms from the starting materials are incorporated into the final product, minimizing the generation of byproducts.
The Fischer indole synthesis is a classic and widely used method for preparing indoles. byjus.comnih.gov In this reaction, a phenylhydrazine is reacted with an aldehyde or ketone in the presence of an acid catalyst. While versatile, the classical Fischer indole synthesis has a moderate atom economy due to the elimination of a molecule of ammonia (B1221849) and water during the reaction.
Table 4: Theoretical Atom Economy of the Fischer Indole Synthesis for 4-Methoxyindole
| Reactants | Product | Byproducts | Theoretical Atom Economy (%) |
|---|---|---|---|
| 4-Methoxyphenylhydrazine + Pyruvic acid | 4-Methoxyindole-2-carboxylic acid | Ammonia (NH3) + Water (H2O) | 83.3% |
Calculation based on the reaction of 4-methoxyphenylhydrazine (138.17 g/mol) and pyruvic acid (88.06 g/mol) to yield 4-methoxyindole-2-carboxylic acid (191.18 g/mol), with the loss of ammonia (17.03 g/mol) and water (18.02 g/mol). Atom Economy = [Mass of Product / (Mass of Reactant 1 + Mass of Reactant 2)] * 100
Chemical Reactivity and Transformation Studies of 4 Methoxyindoline Hydrochloride
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene component of 4-methoxyindoline is highly activated towards electrophilic aromatic substitution. This is due to the electron-donating effects of both the methoxy (B1213986) group and the nitrogen atom within the indoline (B122111) ring. The positions of substitution are largely determined by the directing influence of these groups. The potent, ortho-, para-directing nature of the methoxy group, along with the activating and ortho-, para-directing properties of the amino group, render the C5 and C7 positions as the most probable sites for electrophilic attack. libretexts.org
Nitration of N-protected 4-methoxyindoline derivatives can occur at different positions based on the specific reaction conditions and the type of protecting group used. youtube.com For example, the nitration of N-acetyl-4-methoxyindoline has been shown to produce a mixture of 5-nitro and 7-nitro substituted products. The ratio of these isomers is influenced by the nitrating agent and the solvent. youtube.comlibretexts.org
Halogenation reactions like bromination and chlorination also highlight the reactivity of the aromatic ring. masterorganicchemistry.com Under controlled, mild conditions, selective monohalogenation can be accomplished, usually at the C7 position. This is attributed to steric hindrance from the nearby methoxy group and the N-protecting group. libretexts.orglibretexts.org
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of N-Acyl-4-methoxyindoline
| Electrophile | Reagent and Conditions | Major Product(s) |
|---|---|---|
| NO₂⁺ | HNO₃/H₂SO₄ | 5-Nitro and 7-Nitro |
| Br⁺ | Br₂/AcOH | 7-Bromo |
| Cl⁺ | SO₂Cl₂ | 7-Chloro |
Nucleophilic Reactions at the Indoline Nitrogen and Carbon Centers
The nitrogen atom of the indoline ring is a key site for nucleophilic reactions. researchgate.net As a secondary amine, it readily participates in N-alkylation, N-acylation, and N-arylation. To enable the nitrogen's lone pair of electrons to act as a nucleophile, the hydrochloride salt must first be neutralized.
N-acylation is a frequent transformation, often utilized to protect the nitrogen atom during subsequent reactions on the aromatic ring. This is commonly carried out with acyl chlorides or anhydrides in the presence of a base. N-alkylation can be achieved using alkyl halides, while the Buchwald-Hartwig amination facilitates the creation of N-aryl bonds. mdpi.com
Although the nitrogen is the primary nucleophilic center, the C2 carbon can also display nucleophilic characteristics under certain conditions, especially after deprotonation with a strong base to form an enamine-like species. nii.ac.jp
Oxidative and Reductive Transformations of the Indoline Ring
The indoline ring can be oxidized, most notably through dehydrogenation to yield the corresponding 4-methoxyindole (B31235). sigmaaldrich.comnih.govchemspider.comscbt.com This conversion is a critical step in the synthesis of numerous biologically active indole (B1671886) derivatives. sigmaaldrich.comsigmaaldrich.com A variety of oxidizing agents can be used, such as manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and palladium on carbon (Pd/C) with a hydrogen acceptor. nih.govyoutube.com The choice of oxidant can affect the reaction's efficiency and selectivity. youtube.com
Conversely, while the indoline ring is in a reduced state compared to indole, reductive transformations can be performed on substituents attached to the ring. For instance, a nitro group on the aromatic ring can be reduced to an amino group using standard reducing agents like tin(II) chloride or through catalytic hydrogenation. youtube.com
Table 2: Common Reagents for the Oxidation of 4-Methoxyindoline to 4-Methoxyindole
| Reagent | Typical Conditions |
|---|---|
| MnO₂ | Reflux in toluene (B28343) or dichloromethane |
| DDQ | Room temperature in dioxane or THF |
| Pd/C | High temperature with a hydrogen acceptor (e.g., cyclohexene) |
Ring-Opening and Rearrangement Reactions of the Indoline Moiety
While the indoline ring system is generally stable, it can be opened under specific, often harsh, conditions. Reductive cleavage of the C-N bond can be accomplished with potent reducing agents like lithium in liquid ammonia (B1221849) (a Birch reduction), which results in the formation of substituted 2-ethylanilines. researchgate.net
Rearrangement reactions of the indoline core are less frequent but can be induced. nih.gov For example, acid-catalyzed rearrangements of N-substituted indolines may lead to the formation of quinoline (B57606) derivatives, though this is not a commonly reported transformation for 4-methoxyindoline.
Transition Metal-Catalyzed Cross-Coupling Reactions Involving 4-Methoxyindoline
Transition metal-catalyzed cross-coupling reactions are highly effective for the functionalization of 4-methoxyindoline. nih.govkubikat.orgbrandeis.edu The nitrogen atom can take part in Buchwald-Hartwig amination reactions with aryl halides or triflates to create N-aryl indolines. nih.gov
Additionally, if the aromatic ring of 4-methoxyindoline is functionalized with a halide (e.g., 7-bromo-4-methoxyindoline), this halide can be used for various cross-coupling reactions. Suzuki, Heck, and Sonogashira couplings can be utilized to form new carbon-carbon bonds at the halogenated position. For instance, a Suzuki coupling of 7-bromo-4-methoxyindoline with an arylboronic acid, in the presence of a palladium catalyst and a base, will produce a 7-aryl-4-methoxyindoline derivative. nih.govkubikat.org
These cross-coupling methods offer a versatile approach for synthesizing complex molecules built upon the 4-methoxyindoline scaffold. nih.govbrandeis.edu
Table 3: Examples of Transition Metal-Catalyzed Reactions on Functionalized 4-Methoxyindoline
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|---|
| Buchwald-Hartwig | 4-Methoxyindoline | Aryl Halide | Pd catalyst, ligand, base | N-Aryl-4-methoxyindoline |
| Suzuki Coupling | 7-Bromo-4-methoxyindoline | Arylboronic Acid | Pd catalyst, base | 7-Aryl-4-methoxyindoline |
| Heck Coupling | 7-Bromo-4-methoxyindoline | Alkene | Pd catalyst, base | 7-Vinyl-4-methoxyindoline |
| Sonogashira Coupling | 7-Bromo-4-methoxyindoline | Terminal Alkyne | Pd/Cu catalyst, base | 7-Alkynyl-4-methoxyindoline |
4 Methoxyindoline Hydrochloride As a Privileged Building Block in Organic and Medicinal Chemistry
Application in Complex Molecule Synthesis and Structural Diversity
The indoline (B122111) scaffold, a key component of 4-methoxyindoline hydrochloride, is a fundamental structure in numerous natural products and synthetic compounds. The methoxy (B1213986) group at the 4-position of the indoline ring significantly influences the molecule's reactivity and electronic properties, making it a valuable tool for chemists to introduce structural diversity into their target molecules. vulcanchem.comchim.it The saturation of the pyrrole (B145914) ring portion of the indoline core alters its reactivity compared to its unsaturated counterpart, 4-methoxyindole (B31235), providing chemists with a different set of synthetic strategies. vulcanchem.com
The hydrochloride salt form of 4-methoxyindoline enhances its stability and solubility, particularly in aqueous media, which is advantageous for various chemical reactions and biological assays. vulcanchem.comchemimpex.com This improved solubility facilitates its use as a starting material or intermediate in the synthesis of more complex molecular architectures. chemimpex.com The strategic placement of the methoxy group can also direct further chemical modifications, allowing for the regioselective synthesis of a wide array of derivatives. chim.it This controlled functionalization is crucial for generating libraries of compounds with diverse structures, a key aspect of modern drug discovery and materials science.
Role in Pharmaceutical Research and Development Programs
The indoline scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. ingentaconnect.com This makes this compound a highly sought-after building block in the development of new drugs.
Exploitation of the Indoline Scaffold in Drug Discovery
The indole (B1671886) and indoline scaffolds are central to the discovery of new drugs due to their presence in a vast number of biologically active natural and synthetic products. ingentaconnect.comresearchgate.net These scaffolds are found in compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. researchgate.netmdpi.com The versatility of the indoline ring system allows it to mimic the structures of protein components, enabling it to interact with a diverse range of biological targets, such as G-protein coupled receptors (GPCRs) and kinases. ingentaconnect.comresearchgate.net
The indoline scaffold's ability to serve as a platform for creating diverse molecular shapes and functionalities makes it a "privileged" structure in drug discovery. ingentaconnect.com Judicious modification of the indoline core can lead to the development of new receptor agonists and antagonists. ingentaconnect.com Researchers have successfully designed potent inhibitors of enzymes like cyclooxygenase-2 (COX-2) by utilizing the indoline scaffold. ingentaconnect.com The continuous exploration of the chemical space around the indoline nucleus remains a highly active area of research, with the goal of identifying new lead compounds for a multitude of diseases. mdpi.com
Utility in Libraries for High-Throughput Screening
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds for biological activity. nih.gov The creation of diverse chemical libraries is essential for the success of HTS campaigns. thermofisher.comthermofisher.com this compound is a valuable building block for generating such libraries due to the versatility of the indoline scaffold. sciencedaily.com
By systematically modifying the 4-methoxyindoline core, chemists can produce a vast array of structurally distinct molecules. These libraries can then be screened against various biological targets to identify "hits"—compounds that exhibit a desired biological effect. thermofisher.com The properties of the indoline scaffold, such as its ability to participate in various binding interactions, increase the probability of finding active compounds. ingentaconnect.com Furthermore, the development of focused screening libraries, which contain compounds designed to interact with specific target classes like kinases or GPCRs, can significantly improve the efficiency of the drug discovery process. thermofisher.com The inclusion of indoline-based compounds in these libraries is highly desirable due to their proven track record in yielding clinically successful drugs. researchgate.netmdpi.com
| Screening Library Type | Description | Relevance of this compound |
| Diversity-Oriented Synthesis (DOS) Libraries | Aims to generate a wide range of structurally diverse and complex molecules to explore new areas of chemical space. frontiersin.org | The versatile indoline scaffold of this compound allows for the creation of a broad spectrum of molecular architectures. |
| Focused Libraries | Contain compounds designed to interact with specific biological target families, such as kinases or GPCRs. thermofisher.com | The indoline core is a known "privileged structure" for many important drug targets, making its derivatives valuable additions to focused libraries. ingentaconnect.com |
| Fragment Libraries | Composed of small, low-molecular-weight compounds ("fragments") that can be screened for weak binding to a target. Hits can then be optimized into more potent leads. | The 4-methoxyindoline core can serve as a starting fragment that can be elaborated upon to develop more potent and selective ligands. |
Utilization in Natural Product Analog Synthesis and Bio-inspired Chemistry
Many biologically active natural products contain the indole or indoline ring system. rsc.org The synthesis of natural product analogs, which are structurally similar to the natural product but with modifications designed to improve their properties, is a key strategy in drug discovery. This compound serves as a valuable starting material for the synthesis of such analogs. chemimpex.com
Chemists can utilize the 4-methoxyindoline core and strategically modify it to create molecules that mimic the biological activity of a natural product but with enhanced potency, selectivity, or improved pharmacokinetic properties. This approach has been used to develop analogs of various indole alkaloids with potential therapeutic applications. nih.gov The synthesis of these bio-inspired molecules not only provides access to new drug candidates but also helps to elucidate the structure-activity relationships of the natural products themselves.
Contributions to Material Science Research
While the primary applications of this compound are in the pharmaceutical and life sciences, the unique electronic properties of the indoline ring system also make it of interest in materials science. The related compound, 4-methoxyindole, has been explored in the development of organic electronic materials. chemimpex.com The electron-rich nature of the indole ring, enhanced by the methoxy group, can be exploited in the design of materials with specific optical or electronic properties. chim.it
Research in this area includes the development of organic semiconductors, components for organic light-emitting diodes (OLEDs), and sensors. While direct applications of this compound in materials science are less documented, its potential as a precursor to functional materials remains an area for future exploration. The ability to chemically modify the indoline core allows for the fine-tuning of its electronic properties, which could lead to the creation of novel materials with tailored functionalities.
Organic Electronics Applications of Indoline Derivatives
Indoline derivatives, including those synthesized from this compound, have garnered significant attention in the field of organic electronics. sigmaaldrich.com Their inherent electron-donating nature and structural versatility make them prime candidates for key components in a variety of organic electronic devices. researchgate.net The rigid and planar conjugated structures of many indoline derivatives contribute to their favorable photoelectric properties. researchgate.net
Indoline-based compounds are frequently employed as donor components in metal-free organic sensitizers for dye-sensitized solar cells (DSSCs). rsc.orgicrc.ac.ir In a typical D-A-π-A (Donor-Acceptor-π bridge-Acceptor) configuration, the indoline moiety serves as the electron donor. For instance, novel sensitizers based on N-substituted indolines fused with cyclopentane (B165970) or cyclohexane (B81311) have been synthesized and studied for their optical and photovoltaic properties. rsc.org Theoretical studies on triphenylamine-based indoline dyes have shown that modifying the donor part can significantly alter electronic structures and intramolecular charge transfer, potentially leading to more efficient dyes. nih.gov One indoline dye, D149, has been utilized as an electron donor in solution-processed organic solar cells, achieving a power conversion efficiency of up to 2.28% in a bilayer heterojunction configuration with C70 as the acceptor. nih.gov
Indole and its derivatives are crucial building blocks in the materials science of organic light-emitting diodes (OLEDs). researchgate.net Their tunable photophysical properties make them suitable for creating efficient emitters. acs.org For example, indolo[3,2-b]indole-based multi-resonance emitters have been developed for highly efficient narrowband pure-green OLEDs. nih.gov By incorporating new polycyclic aromatic hydrocarbon units like 5-phenyl-5,10-dihydroindolo[3,2-b]indole, researchers have been able to enlarge the π-conjugation and enhance the electron-donating strength, leading to improved emitter performance. nih.gov Furthermore, pyrazoline derivatives, which can be synthesized to include indole structures, are known for their blue-emitting properties and are used in OLEDs as both hole-transport and emitting layers. researchgate.net
The development of high-performance organic semiconductors is crucial for organic thin-film transistor (OTFT) applications. Functionalized indolo[3,2-b]carbazoles have emerged as a promising class of materials for this purpose. acs.org These materials can self-organize into highly crystalline layered structures, which is beneficial for charge transport. OTFTs fabricated with semiconductors like 5,11-bis(4-octylphenyl)indolo[3,2-b]carbazole have demonstrated high field-effect mobility (up to 0.12 cm²/V·s) and current on/off ratios of up to 10⁷. acs.org A key advantage of these indolo[3,2-b]carbazole (B1211750) derivatives is their good environmental and photostability, attributed to their relatively large HOMO-LUMO gaps. researchgate.netacs.org
In the broader context of organic photovoltaics (OPVs), indoline derivatives serve as effective electron donor materials. nih.gov The donor material's ability to absorb a wide range of the solar spectrum is critical for the efficiency of the photovoltaic device. sigmaaldrich.com The donor-acceptor (D-A) architecture is a common strategy, where an indoline dye like D149 can be blended with an acceptor material such as a fullerene derivative (PC70BM) to create the active layer of a bulk-heterojunction solar cell. nih.gov Optimization of the blend ratio and device architecture, such as moving from bulk-heterojunction to a bilayer configuration, has been shown to significantly improve the power conversion efficiency of these devices. nih.gov
Table 1: Performance of Indoline Derivatives in Organic Electronic Devices
| Device Type | Indoline Derivative | Key Performance Metric | Value |
|---|---|---|---|
| DSSC | Dye 2 (N-phenyl substituted iminodibenzyl (B195756) donor) | Conversion Efficiency | 3.11% icrc.ac.ir |
| OPV | D149 (Bilayer with C70) | Power Conversion Efficiency (PCE) | 2.28% nih.gov |
| OTFT | 5,11-bis(4-octylphenyl)indolo[3,2-b]carbazole | Field-Effect Mobility | 0.12 cm²/V·s acs.org |
| OTFT | 5,11-bis(4-octylphenyl)indolo[3,2-b]carbazole | On/Off Ratio | 10⁷ acs.org |
| OLED | tBuIDIDBN (Pure-green MR emitter) | External Quantum Efficiency | Not Specified nih.gov |
Advanced Material Fabrication Incorporating Indoline Structures
The indoline scaffold is not only integral to electronic components but also serves as a fundamental building block in the fabrication of a wide array of advanced materials. Its unique chemical properties allow for its incorporation into polymers, sensors, and complex polycyclic structures through various synthetic strategies.
Indole-based functional polymers with well-defined structures and high molecular weights can be synthesized through methods like catalyst-free C–N coupling reactions. rsc.org For example, Poly(N-arylene diindolylmethane)s (PMDINs) have been produced with molecular weights up to 389,200 Da and in high yields. These polymers exhibit good thermal stability and possess strong solid-state fluorescence, with some derivatives acting as efficient blue-light emitters. rsc.org The electrochemical activity of the indole rings within these polymers also allows for cross-linking through electrochemical oxidation, creating robust films. rsc.org The development of such polymerization routes opens avenues for new functional materials with tailored properties. rsc.org
The indole moiety's ability to act as a hydrogen bond donor makes it a valuable component in the design of chemosensors. spectroscopyonline.com Indole-based fluorescent chemosensors have been developed for the selective detection of various ions. For instance, a sensor capable of a "turn-on" fluorescence response in the presence of fluoride (B91410) ions has been synthesized, demonstrating high sensitivity with a detection limit as low as 3.2 nM. spectroscopyonline.com Similarly, indole derivatives have been successfully applied in chemosensors for detecting metal ions like Zn²⁺ in aqueous media and even in biological systems like zebrafish. mdpi.com The unique fluorescent characteristics and biocompatibility of certain indole derivatives make them suitable for bio-imaging applications. mdpi.com Graphene-based field-effect transistors have also been utilized to detect volatile indole through π-π stacking interactions, achieving detection limits in the parts-per-billion range. nih.gov
Functionalized polycyclic fused indoline frameworks are significant molecular architectures found in nature and pharmaceuticals. polimi.it Modern synthetic methods, such as the dearomatization of indoles via cycloaddition reactions, allow for the conversion of simple planar aromatic molecules into complex, stereoselective three-dimensional ring systems. polimi.it For example, a Zn(II)-catalyzed divergent synthesis allows for the creation of different polycyclic indolines through formal [3 + 2] and [4 + 2] cycloadditions of indoles with 1,2-diaza-1,3-dienes. polimi.it This strategy provides access to structurally diverse and complex indoline derivatives. rsc.org
The versatility of the indoline structure extends to other specialized materials. For example, N-substituted indole derivatives are used as antifouling agents in protective coatings or as monomers for film-forming polymers. google.com In the realm of medicinal chemistry, which often overlaps with materials science, indoline derivatives have been designed as inhibitors of tubulin polymerization. nih.govnih.govmdpi.com This application leverages the specific interactions of the indoline scaffold with biological macromolecules to create materials with targeted therapeutic effects. mdpi.com
Table 2: Applications of Advanced Materials Based on Indoline Structures
| Material Type | Specific Material/Derivative | Application | Key Finding/Property |
|---|---|---|---|
| Functional Polymer | Poly(N-arylene diindolylmethane) (PMDIN-3) | Blue-light emitter | High quantum yield (21.6%) and thermal stability (T₅% ≥ 377 °C) rsc.org |
| Chemosensor | (E)-N'-(3-chloro-2-hydroxybenzylidene)-1H-indole-2-carbohydrazide (FL) | Fluoride ion detection | Detection limit of 3.2 nM with a clear color change spectroscopyonline.com |
| Chemosensor | Graphene-FET Biosensor | Volatile indole detection | Detection limit as low as 10 ppb nih.gov |
| Anticancer Agent | Compound 9d (Indoline derivative) | Tubulin polymerization inhibitor | IC₅₀ value of 3.4 µM for tubulin inhibition nih.gov |
| Antifouling Agent | N-substituted indole derivatives | Antifouling coatings | Can be used as antifouling agents or polymer monomers google.com |
Structure Activity Relationship Sar and Mechanistic Investigations of 4 Methoxyindoline Derived Compounds
Structure-Activity Relationship Studies of 4-Methoxyindoline Derivatives for Biological Targets
The biological activity of 4-methoxyindoline derivatives is intricately linked to their molecular architecture. SAR studies are instrumental in deciphering this connection, guiding the design of more potent and selective compounds.
Influence of Substituent Effects on Biological Activity and Potency
The type and position of chemical groups (substituents) on the 4-methoxyindoline scaffold significantly impact its biological effects. For instance, in the development of inhibitors for the presynaptic choline (B1196258) transporter (CHT), the placement of substituents on the 4-methoxy-3-(piperidin-4-yl)oxy benzamide (B126) scaffold was found to be critical. nih.gov
Key findings from these studies include:
Amide Group Optimization: The nature of the amide group plays a pivotal role. Benzylic heteroaromatic amides were found to be the most potent. nih.gov
Piperidine (B6355638) Ether Moiety: The structure of the piperidine ether moiety greatly influences activity. While an N-methylpiperidine ether analog was active, removing the isopropyl group led to a significant drop in activity. nih.gov In contrast, cyclohexyl and cyclopentyl replacements were inactive. nih.gov
Positional Isomers: Moving the N-methylpiperidine from the 4-position to the 3-position was tolerated but resulted in a less active compound. nih.gov
These findings are summarized in the table below, which showcases the structure-activity relationships of various 4-methoxy-3-(piperidin-4-yl)oxy benzamide derivatives as CHT inhibitors.
| Compound | Substituent Modification | CHT Inhibitory Activity (IC50) |
| 10l | Removal of isopropyl group from piperidine ether | Much less active |
| 10m | Methylpiperidine ether analog | Equipotent with isopropyl analog |
| 10n | N-methylpiperidine at 3-position | Tolerated, but less active |
| 10o | Cyclohexyl substituent | Inactive |
| 10p | Cyclopentyl substituent | Inactive |
| 10q | (2-piperidin-1-yl)ethoxy substituent | IC50 = 0.76 and 0.53 μM |
| 10r | 2-morpholinoethoxy substituent | IC50 = 6.12 and 1.77 μM |
| 10v | Unsubstituted phenol | Inactive |
Data sourced from a study on 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. nih.gov
Similarly, studies on 4-aminobiphenyl (B23562) and 4-aminostilbene (B1224771) derivatives have shown that the electronic properties of substituents, as described by Hammett sigma values, correlate with their mutagenic activity. nih.gov Specifically, increasing the electron-withdrawing capability of a substituent on 4-aminostilbenes led to increased mutagenicity. nih.gov For 4-aminobiphenyls, both electronic effects and hydrophobicity were found to influence their mutagenic potential. nih.gov
Conformational Analysis and Bioactive Conformations
The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. A molecule must adopt a specific conformation, often referred to as the "bioactive conformation," to effectively bind to its biological target.
Conformational analysis of 4-methoxyindole (B31235) has revealed the presence of different conformers, with their relative stabilities influenced by factors such as intramolecular hydrogen bonds. researchgate.net For example, in the case of the anticancer drug Taxol, which binds to tubulin, specific constrained analogs have been synthesized to lock the molecule into its proposed bioactive "T-shaped" conformation. nih.gov Analysis of these analogs showed that they were at least as active as Taxol in promoting tubulin assembly, providing strong evidence for the proposed bioactive conformation. nih.gov
The study of cis-octahydropentalene, a structural motif found in some natural products, highlights the complexity of conformational analysis. biomedres.us This molecule is fluxional, meaning it can rapidly interconvert between different conformations. biomedres.us Understanding the conformational landscape of such molecules is essential for identifying the specific conformer responsible for their biological activity. biomedres.us
Stereochemical Impact on Pharmacological Efficacy
Stereochemistry, the spatial arrangement of atoms within a molecule, can have a profound impact on pharmacological efficacy. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different biological activities.
In the case of 4-alkyl-4-arylpiperidine derivatives, which act as opioid ligands, stereochemistry plays a crucial role in determining whether a compound acts as an agonist or an antagonist. nih.gov Potent agonists were found to prefer an axial orientation of the 4-aryl group in their chair conformation when protonated. nih.gov Conversely, compounds that showed a preference for an equatorial 4-aryl chair conformation, such as the cis 3,4-dimethyl derivative, exhibited antagonist properties. nih.gov This highlights how subtle changes in stereochemistry can lead to opposite pharmacological effects.
Mechanistic Studies of Target Engagement and Biological Pathways
Understanding how a compound interacts with its biological target at a molecular level is fundamental to drug development. Mechanistic studies provide insights into the specific interactions that lead to a biological response.
Enzyme Inhibition Mechanisms (e.g., Carboxylesterase Notum Inhibitors)
Carboxylesterase Notum is an enzyme that negatively regulates the Wnt signaling pathway by removing a palmitoleate (B1233929) group from Wnt proteins, rendering them inactive. nih.govnih.gov Inhibition of Notum is a promising therapeutic strategy for diseases where Wnt signaling is impaired, such as certain cancers, osteoporosis, and neurodegenerative disorders. nih.gov
The active site of Notum is a large, hydrophobic pocket that accommodates the palmitoleate group of Wnt proteins. nih.gov Small-molecule inhibitors of Notum are being developed to block this active site and restore Wnt signaling. nih.gov These inhibitors can be identified through various methods, including high-throughput screening and virtual screening campaigns. nih.gov The effectiveness of these inhibitors is often evaluated in cell-based assays where they can restore Wnt3A signaling that has been suppressed by Notum. nih.gov
Receptor Binding Interactions and Selectivity
The interaction between a ligand, such as a 4-methoxyindoline derivative, and its receptor is a highly specific process. The affinity and selectivity of this binding are determined by a complex interplay of intermolecular forces.
Studies on methylindoles and methoxyindoles as ligands for the human aryl hydrocarbon receptor (AhR) have shown that subtle changes in the chemical structure of the indole (B1671886) ring can determine whether a compound acts as an agonist or an antagonist. nih.gov Molecular modeling and docking studies suggest that both agonists and antagonists bind to the same pocket on the AhR but adopt unique binding modes that dictate their activity. nih.gov For example, 4-methylindole (B103444) and 7-methoxyindole (B1360046) were identified as effective agonists, while 3-methylindole (B30407) and 2,3-dimethylindole (B146702) were found to be antagonists. nih.gov
The table below illustrates the varied activities of different methylated and methoxylated indoles on the AhR.
| Compound | Activity | Efficacy/Potency |
| 4-Me-indole | Agonist | Emax = 134% |
| 6-Me-indole | Agonist | Emax = 91% |
| 7-MeO-indole | Agonist | Emax = 80% |
| 3-Me-indole | Antagonist | IC50 = 19 μM |
| 2,3-diMe-indole | Antagonist | IC50 = 11 μM |
| 2,3,7-triMe-indole | Antagonist | IC50 = 12 μM |
Data from a study on methylindoles and methoxyindoles as modulators of the human aryl hydrocarbon receptor. Emax is relative to the effect of 5 nM dioxin. nih.gov
This research underscores the importance of a thorough evaluation of indole compounds as nuclear receptor ligands, as small structural modifications can lead to significant changes in their receptor binding and subsequent biological response. nih.gov
Signaling Pathway Modulation by Indoline (B122111) Derivatives
The therapeutic and biological activities of indoline derivatives are intrinsically linked to their ability to modulate various intracellular signaling pathways. The substitution pattern on the indoline core, particularly the presence of a methoxy (B1213986) group at the 4-position, can significantly influence the compound's interaction with specific cellular targets, leading to the activation or inhibition of key signaling cascades involved in a range of physiological and pathological processes. Research into 4-methoxyindoline derived compounds has begun to elucidate their impact on several important pathways, including the Aryl Hydrocarbon Receptor (AhR) signaling pathway and the PI3K/Akt signaling cascade.
Aryl Hydrocarbon Receptor (AhR) Signaling
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating gene expression in response to a wide variety of environmental and endogenous molecules. nih.gov The AhR signaling pathway is implicated in processes such as immune response, cellular proliferation, and xenobiotic metabolism. nih.gov
Recent studies have investigated the interaction of various methylated and methoxylated indoles with the human AhR. nih.govnih.govresearchgate.net In a comprehensive study utilizing reporter gene assays, a number of these derivatives were identified as either agonists or antagonists of AhR. nih.govresearchgate.net Notably, 4-methoxyindole, a closely related compound to 4-methoxyindoline, was not among the most potent agonists or antagonists identified in this particular study. However, the research did reveal that subtle changes in the position of the methoxy group on the indole ring can dramatically alter the compound's activity and its efficacy as an AhR modulator. nih.govresearchgate.net
For instance, 7-methoxyindole was found to be a relatively effective agonist of AhR, while other methylated indoles displayed a range of full agonist, partial agonist, or antagonist activities. nih.govresearchgate.net These findings underscore the critical role of the substitution pattern on the indole nucleus in determining the nature and strength of the interaction with the AhR. The data suggests that while the 4-methoxy substitution may not confer strong direct agonistic or antagonistic properties, its electronic influence on the aromatic system could still play a role in how 4-methoxyindoline-derived compounds are recognized by and interact with the AhR binding pocket. Molecular modeling and docking studies have suggested that both agonists and antagonists likely share the same binding pocket within the AhR, but adopt unique binding modes that dictate their functional outcome. nih.govresearchgate.net
Table 1: Activity of Selected Methoxyindole Derivatives on Aryl Hydrocarbon Receptor (AhR) Signaling
| Compound | Activity Type | Relative Efficacy (EMAX vs. 5 nM dioxin) | IC50 (for antagonists) |
|---|---|---|---|
| 7-Methoxyindole | Agonist | 80% | - |
| 3-Methylindole | Antagonist | - | 19 µM |
| 2,3-Dimethylindole | Antagonist | - | 11 µM |
| 2,3,7-Trimethylindole | Antagonist | - | 12 µM |
Data sourced from a study on methylated and methoxylated indoles. nih.govresearchgate.net
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. mdpi.comnih.govnih.gov Dysregulation of this pathway is a hallmark of many diseases, including cancer and inflammatory conditions. mdpi.comnih.gov
While direct research on the effects of 4-methoxyindoline hydrochloride on the PI3K/Akt pathway is limited, studies on structurally related compounds provide valuable insights. For example, research on 4-methoxybenzyl alcohol (4-MA), which shares the 4-methoxy-substituted aromatic ring, has demonstrated a protective effect on brain microvascular endothelial cells against oxygen-glucose deprivation/reperfusion-induced injury through the activation of the PI3K/Akt signaling pathway. researchgate.net In this study, 4-MA was shown to significantly upregulate the phosphorylation of both Akt and endothelial nitric oxide synthase (eNOS), a downstream target of Akt. researchgate.net This activation was abolished by the presence of a PI3K inhibitor, confirming the pathway's involvement. researchgate.net
These findings suggest that the methoxy group at the 4-position may contribute to the activation of the PI3K/Akt pathway, potentially through interactions with upstream receptors or by directly influencing the catalytic activity of PI3K. Although these results are from a related but distinct molecule, they provide a strong rationale for investigating the potential of 4-methoxyindoline derivatives to modulate this crucial signaling cascade.
Table 2: Effect of 4-Methoxybenzyl Alcohol (4-MA) on PI3K/Akt Pathway Components
| Treatment Group | p-Akt/Akt Ratio (relative to control) | p-eNOS/eNOS Ratio (relative to control) |
|---|---|---|
| Control | 1.00 | 1.00 |
| OGD/Rep | Significantly decreased | Significantly decreased |
| 200 µM 4-MA | Significantly increased vs. OGD/Rep | Significantly increased vs. OGD/Rep |
| 200 µM 4-MA + LY294002 | Increase abolished | Increase abolished |
OGD/Rep: Oxygen-glucose deprivation/reperfusion. LY294002 is a PI3K inhibitor. Data adapted from a study on bEnd.3 cells. researchgate.net
MAPK and NF-κB Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are two other fundamental cascades that regulate cellular responses to a wide array of stimuli, including stress, cytokines, and growth factors. nih.govnih.gov The MAPK pathways are involved in cell proliferation, differentiation, and apoptosis, while the NF-κB pathway is a master regulator of inflammation and immunity. nih.govnih.gov
Currently, there is a lack of specific published research directly investigating the effects of this compound or its close derivatives on the MAPK and NF-κB signaling pathways. However, the broader class of indole alkaloids has been shown to target the MAPK signaling pathway in various cancer models. nih.gov Similarly, numerous small molecules have been developed to inhibit the NF-κB pathway to achieve anti-inflammatory effects. nih.gov Given the established roles of these pathways in cellular function and disease, and the known biological activities of indoline-based compounds, the investigation into how 4-methoxyindoline derivatives modulate MAPK and NF-κB signaling represents a significant area for future research.
Advanced Analytical and Spectroscopic Characterization Techniques for 4 Methoxyindoline Hydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 4-Methoxyindoline hydrochloride and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).
In the ¹H NMR spectrum of a related compound, 4-methoxyindole (B31235), distinct signals corresponding to the aromatic protons, the N-H proton of the indole (B1671886) ring, and the methoxy (B1213986) group protons are observed. chemicalbook.comnih.gov For this compound, the saturation of the C2-C3 bond in the indoline (B122111) ring would lead to characteristic shifts in the signals for the protons at these positions, typically appearing in the aliphatic region of the spectrum. The hydrochloride salt formation would also influence the chemical shift of the N-H proton.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and their directly attached carbons, further confirming the structural assignment. For instance, a study on substituted 4-methoxy-1H-quinolin-2-ones utilized ¹H NMR to identify aromatic and methoxy protons, confirming the successful synthesis of the target compounds. researchgate.net Similarly, the characterization of novel indole derivatives often relies on extensive NMR analysis to confirm their complex structures. preprints.org
Table 1: Representative ¹H NMR Data for 4-Methoxyindole (Note: Data is for the related compound 4-Methoxyindole, not the hydrochloride salt. Shifts are approximate and can vary based on solvent and experimental conditions.)
| Proton | Chemical Shift (ppm) |
|---|---|
| Methoxy (-OCH₃) | ~3.9 |
| Aromatic Protons | 6.5 - 7.2 |
| N-H Proton | ~8.0 |
Mass Spectrometry (MS) Applications for Purity and Molecular Formula Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, thereby confirming its molecular formula. It is also highly effective for assessing purity by detecting trace impurities. For this compound, MS analysis would provide the exact mass of the protonated molecule, which can be compared to the calculated theoretical mass.
The molecular formula of 4-Methoxyindole is C₉H₉NO, with a molecular weight of approximately 147.17 g/mol . nih.govsigmaaldrich.com High-resolution mass spectrometry (HRMS) can confirm this with high accuracy. preprints.org In the mass spectrum of 4-Methoxyindole, the molecular ion peak [M]⁺ would be observed, along with characteristic fragmentation patterns that can provide further structural information. nih.gov The synthesis of various indole and quinoline (B57606) derivatives is often monitored and the final products confirmed using mass spectrometry to ensure the correct molecular formula. researchgate.netasianpubs.org
Table 2: Key Mass Spectrometry Data for 4-Methoxyindole (Note: Data is for the related compound 4-Methoxyindole.)
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₉NO | nih.govsigmaaldrich.com |
| Molecular Weight | 147.17 g/mol | nih.govsigmaaldrich.com |
| Exact Mass | 147.068413911 Da | nih.gov |
X-ray Crystallography and Structural Elucidation of Crystal Forms and Ligand-Target Complexes
While a specific crystal structure for this compound is not publicly available, the technique's application to related heterocyclic compounds demonstrates its power. For example, the crystal structures of tetrahydroisoquinoline alkaloids have been determined, revealing detailed molecular dimensions. mdpi.com X-ray crystallography is also fundamental in drug discovery for understanding how a ligand binds to its biological target, such as a protein. nih.gov This structural information is critical for structure-based drug design, enabling the rational design of more potent and selective molecules. nih.gov The process involves growing a single crystal of the compound, which can sometimes be challenging, and then analyzing the diffraction pattern of X-rays passing through it. mdpi.comutoronto.ca
Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, identification, and quantification of components in a mixture, making them ideal for assessing the purity of this compound.
In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column containing a stationary phase. A mobile phase is then passed through the column, and the components of the sample separate based on their differential interactions with the stationary and mobile phases. For compounds like this compound, a reversed-phase HPLC method is often employed, typically using a C18 column. nih.gov
For instance, 4-Methoxyindole has been analyzed using reversed-phase liquid chromatography. sigmaaldrich.comsigmaaldrich.com Furthermore, HPLC methods have been developed for the analysis of related compounds like hydroquinone (B1673460) and 4-methoxyphenol, demonstrating the utility of this technique for separating aromatic compounds with methoxy groups. sielc.com The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. A well-validated HPLC method can provide precise and accurate purity data. nih.gov
Table 3: Example HPLC Method Parameters for Related Compounds
| Parameter | Description | Reference |
|---|---|---|
| Column | Reversed-phase C18 | nih.gov |
| Mobile Phase | Isocratic mixture of water, acetonitrile, and an acid buffer | sielc.com |
| Detection | UV at a specific wavelength (e.g., 300 nm) | sielc.com |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules vibrate at specific frequencies, and these vibrations can be excited by absorbing infrared radiation or through inelastic scattering of monochromatic light (Raman effect).
The IR spectrum of this compound would show characteristic absorption bands corresponding to the various functional groups. For the related 4-Methoxyindole, IR spectra show bands for N-H stretching, C-H stretching of the aromatic and methoxy groups, and C-O stretching of the ether linkage. chemicalbook.comnih.gov In a study of substituted 4-methoxy-1H-quinolin-2-ones, FT-IR was used to identify key functional groups such as N-H, C-H, and C-O-C stretches. researchgate.net
Raman spectroscopy offers complementary information to IR spectroscopy and is particularly useful for analyzing samples in aqueous solutions. nih.gov The characterization of novel psychoactive substances has been successfully performed using Raman spectroscopy, demonstrating its ability to provide specific vibrational patterns for complex molecules. nih.gov Both IR and Raman are valuable for confirming the presence of key functional groups in this compound and for monitoring chemical transformations.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-Methoxyindole |
| 4-Methoxyphenylhydrazine hydrochloride |
| 4-methoxy-1H-quinolin-2-ones |
| Tetrahydroisoquinoline |
| Methoxyamine |
| Hydroquinone |
Computational Chemistry and Molecular Modeling Studies of 4 Methoxyindoline Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Studies on similar methoxy-substituted indole (B1671886) and picolinic acid structures have demonstrated the utility of DFT methods like B3LYP in determining key electronic parameters. researchgate.net For 4-methoxyindoline hydrochloride, such calculations would typically involve geometry optimization to find the most stable three-dimensional conformation. Subsequent analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's ability to donate or accept electrons, which is crucial for its reactivity and interaction with biological macromolecules. mdpi.com The energy gap between HOMO and LUMO is a key indicator of chemical reactivity. epstem.net
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. epstem.net For this compound, the MEP map would visualize the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are vital for ligand-receptor binding. mdpi.com
Table 1: Representative Quantum Chemical Descriptors
| Descriptor | Predicted Significance for this compound |
| HOMO Energy | Indicates the molecule's electron-donating capability. |
| LUMO Energy | Indicates the molecule's electron-accepting capability. |
| HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the molecule. |
| Mulliken Charges | Predicts the partial atomic charges on each atom, identifying potential sites for electrostatic interactions. researchgate.net |
| Dipole Moment | Provides a measure of the overall polarity of the molecule, influencing its solubility and ability to cross biological membranes. |
This table is illustrative and based on the application of established quantum chemical methods to the specified compound.
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. researchgate.net This method is instrumental in understanding the binding mode of potential drug candidates and in virtual screening campaigns. For this compound, docking studies would involve placing the molecule into the binding site of a relevant biological target. The indoline (B122111) scaffold is known to interact with a variety of receptors and enzymes. chemimpex.com
The process begins with obtaining the three-dimensional structures of both the ligand (this compound) and the target protein, often from crystallographic data or homology modeling. unar.ac.id Docking algorithms then explore various possible conformations and orientations of the ligand within the binding pocket, scoring them based on a function that estimates the binding affinity. nih.govnih.gov These scoring functions typically account for electrostatic interactions, van der Waals forces, and hydrogen bonds. nih.gov
Following docking, molecular dynamics (MD) simulations can be employed to provide a more dynamic and realistic view of the ligand-target complex. rsc.orgnih.govdntb.gov.ua MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and the flexibility of both the ligand and the protein. nih.gov This can reveal key dynamic interactions and the role of water molecules in the binding process, which are often not captured by static docking studies. nih.gov
Table 2: Key Parameters in Molecular Docking and Dynamics Simulations
| Parameter | Role in Ligand-Target Analysis |
| Binding Affinity (kcal/mol) | An estimated free energy of binding, indicating the strength of the interaction. nih.gov |
| Root Mean Square Deviation (RMSD) | Measures the average deviation between the backbone atoms of the simulated protein and a reference structure, indicating the stability of the simulation. nih.gov |
| Hydrogen Bond Analysis | Identifies the formation and duration of hydrogen bonds between the ligand and the protein, which are crucial for binding specificity. |
| Interaction Energy | The sum of electrostatic and van der Waals energies between the ligand and the protein. nih.gov |
This table is illustrative and based on the application of established molecular modeling techniques to the specified compound.
De Novo Design and Virtual Screening Applications for Novel Ligands
The 4-methoxyindoline scaffold can serve as a starting point for the discovery of new and improved ligands through de novo design and virtual screening. nih.govarxiv.orgyoutube.com
De Novo Design involves the computational construction of novel molecules with desired properties. nih.govnih.gov Algorithms can use the 4-methoxyindoline core as a scaffold and build upon it by adding different functional groups to optimize its interaction with a specific target. arxiv.org This approach has the potential to generate entirely new chemical entities with enhanced potency and selectivity. nih.gov
Virtual Screening is a high-throughput computational method used to screen large libraries of compounds to identify those that are most likely to bind to a drug target. nih.govmdpi.commdpi.com Libraries of compounds containing the 4-methoxyindoline scaffold or similar indole derivatives can be screened against the three-dimensional structure of a target protein (structure-based virtual screening) or based on the properties of known active ligands (ligand-based virtual screening). nih.govmdpi.com This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.govresearchgate.net By developing a robust QSAR model, the biological activity of new, unsynthesized compounds can be predicted. nih.govung.ac.id
For a series of analogs based on the this compound scaffold, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). researchgate.net Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the experimentally determined biological activity. ung.ac.id
A well-validated QSAR model can be a powerful tool for:
Predicting the activity of novel 4-methoxyindoline derivatives.
Identifying the key molecular features that contribute to the desired biological effect.
Guiding the design of more potent analogs by suggesting modifications that would enhance the important descriptors. nih.gov
Table 3: Common Descriptors Used in QSAR Studies
| Descriptor Class | Examples | Relevance to Biological Activity |
| Electronic | Dipole moment, HOMO/LUMO energies, Partial atomic charges | Influence electrostatic interactions and reactivity. researchgate.net |
| Steric | Molecular weight, Molar refractivity, Shape indices | Relate to the size and shape of the molecule and its fit within a binding site. researchgate.net |
| Hydrophobic | LogP, Polar surface area | Affect membrane permeability and hydrophobic interactions with the target. |
| Topological | Connectivity indices | Describe the branching and connectivity of the molecular structure. researchgate.net |
This table is illustrative and based on established QSAR methodologies.
Biological and Pharmacological Research Applications of 4 Methoxyindoline Hydrochloride Derivatives
Neuroscience Research Applications
Derivatives of methoxy-substituted indoles and indolines are being actively investigated for their potential to interact with targets in the central nervous system (CNS). The methoxy (B1213986) group can influence a compound's ability to cross the blood-brain barrier and its affinity for specific receptors, making these derivatives promising candidates for neurological research.
The modulation of neurotransmitter systems is a primary strategy in the development of drugs for neurological and psychiatric disorders. Research has shown that indole (B1671886) derivatives, including those with methoxy substitutions, can interact with key neurotransmitter receptors.
One area of focus is the serotonergic system. For instance, derivatives of 5-methoxytryptamine (B125070) have been evaluated for their activity at 5-hydroxytryptamine (5-HT) receptors. nih.gov Studies on human colon and guinea-pig ileum preparations revealed that these compounds act as agonists at the 5-HT₄ receptor, although their efficacy can vary depending on the specific substitution on the amine scaffold. nih.gov This highlights the potential of the methoxy-indole core structure to serve as a template for developing selective serotonergic agents.
Furthermore, chemoproteomic analysis of a synthetic indole derivative, SV-1010, has suggested potential effects on central neurotransmission. rrpharmacology.ru This research indicated that the compound might influence both dopaminergic and GABAergic systems, key players in motor control, reward, and inhibition within the CNS. rrpharmacology.ru Methoxyindoles have also been identified as modulators of the human Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating various cellular processes. nih.gov Specifically, 7-methoxyindole (B1360046) was found to be an effective agonist of the AhR, inducing its nuclear translocation and binding to the promoter region of the CYP1A1 gene. nih.gov
| Derivative Class | Target/System Investigated | Observed Research Finding | Reference |
|---|---|---|---|
| 5-Methoxyindole Derivatives | Serotonergic System (5-HT₄ Receptor) | Demonstrated agonist activity in functional tests using human and animal tissues. | nih.gov |
| Indole Derivative (SV-1010) | Dopaminergic & GABAergic Systems | Chemoproteomic analysis suggested potential interaction and modulation of these neurotransmitter systems. | rrpharmacology.ru |
| 7-Methoxyindole | Aryl Hydrocarbon Receptor (AhR) | Acted as an effective agonist, inducing nuclear translocation and gene transcription. | nih.gov |
The ability of methoxyindoline derivatives to modulate CNS targets has led to their exploration as potential therapeutics for various neurological disorders. The development of compounds that can selectively target receptors implicated in disease pathology is a key area of research. While direct studies on 4-methoxyindoline hydrochloride for specific neurological disorders are limited in publicly available literature, research on related indoline (B122111) derivatives provides a strong rationale for their potential. A patent for novel indoline derivatives describes their use as serotonergic psychedelic agents for potential application in treating central nervous system disorders. nih.gov
The modulation of the serotonin (B10506) system is a cornerstone of treatment for many mental health conditions, including depression and anxiety. The investigation of indoline derivatives as serotonergic agents is therefore highly relevant to psychiatric research. nih.govnih.gov Novel indoline derivatives are being developed as serotonergic psychedelics for the potential treatment of psychosis and other mental illnesses. nih.gov This line of research builds on the known activity of indole-based structures, like tryptamines, on serotonin receptors. The goal is to create compounds with specific receptor-binding profiles that could offer new therapeutic options for a range of psychiatric conditions.
Antimicrobial Research Utilizing Indoline Scaffolds
The rise of antibiotic-resistant bacteria is a major global health threat, necessitating the development of new antimicrobial agents. Indole and indoline scaffolds have emerged as "privileged structures" in this area, serving as the foundation for compounds with potent antibacterial properties. nih.govnih.govchemspider.com These scaffolds are versatile, allowing for structural modifications that can enhance activity against a range of pathogens, including highly resistant strains. mdpi.com
Methicillin-resistant Staphylococcus aureus (MRSA) is a notorious cause of difficult-to-treat infections. nih.gov Indole derivatives have shown significant promise in combating this pathogen. nih.govchim.it Research has demonstrated that certain synthetic indole derivatives are effective against multidrug-resistant Gram-positive bacteria. nih.gov For example, studies have identified indole-triazole and indole-thiadiazole derivatives with excellent activity against MRSA, in some cases exceeding that of the established antibiotic ciprofloxacin (B1669076). chim.it The structural features of both the indole ring and the attached side chains are crucial for this antibacterial activity. chim.it
| Compound Class | Specific Derivative Example | Observed Activity Against MRSA | Reference |
|---|---|---|---|
| Indole-Thiadiazole | Compound 2c | Demonstrated excellent activity, more effective than ciprofloxacin in the study. | chim.it |
| Indole-Triazole | Compound 3d | Showed excellent activity against MRSA, superior to ciprofloxacin in the conducted research. | chim.it |
| Indole Derivatives with m-chlorophenyl group | Compounds 1h, 2h, 3h | MIC values of 6.25 µg/mL, equivalent to ciprofloxacin in the study. | chim.it |
In addition to direct antibacterial action, indoline-containing compounds are being investigated as resistance-modifying agents (RMAs). nih.govnih.govchemspider.com RMAs are compounds that can restore the effectiveness of existing antibiotics against resistant bacteria. nih.govnih.govchemspider.com One of the primary mechanisms of bacterial resistance is the use of efflux pumps, which actively expel antibiotics from the bacterial cell, lowering their concentration below effective levels. sigmaaldrich.com A major contributor to resistance in S. aureus is the NorA efflux pump. sigmaaldrich.com The indole scaffold has proven to be particularly effective as a basis for designing inhibitors of this pump. sigmaaldrich.com By blocking these efflux pumps, indole-based RMAs can make resistant bacteria susceptible to conventional antibiotics once again, offering a promising strategy to combat antibiotic resistance. chemspider.comsigmaaldrich.com
Anticancer and Anti-inflammatory Research Prospects
The indole nucleus, a core component of 4-methoxyindoline, is a privileged structure in the development of anticancer agents. mdpi.com Its derivatives have been explored for their potential to inhibit cancer cell growth through various mechanisms. mdpi.comnih.gov
Anticancer Research:
Research has shown that indole derivatives can be designed to target specific proteins involved in cancer progression. mdpi.comnih.gov For instance, some indole-based compounds have been synthesized as inhibitors of tubulin assembly, a critical process for cell division. nih.gov One study focused on OXi8006, a 2-aryl-3-aroyl indole, and synthesized a series of analogues. Among these, compound 36 , which has a methoxy group at the 7-position, showed comparable activity to the lead compound in inhibiting tubulin assembly and was highly cytotoxic to several human cancer cell lines, including ovarian (SK-OV-3), lung (NCI-H460), and prostate (DU-145) cancer cells. nih.gov
Another area of investigation involves the development of indole derivatives as kinase inhibitors. nih.gov For example, pyrazolinyl-indole derivatives have been evaluated for their potential to inhibit the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov Additionally, some indole derivatives linked to a trimethoxyphenyl (TMP) moiety have shown promise in overcoming the stability issues of natural anticancer compounds like combretastatin. nih.gov
The following table summarizes the in vitro anticancer activity of selected indole derivatives:
| Compound | Cancer Cell Line | IC50 (µM) | Target/Mechanism |
| Compound 36 | SK-OV-3 (ovarian), NCI-H460 (lung), DU-145 (prostate) | < 5 | Inhibition of tubulin assembly |
| OXi8006 | SK-OV-3, NCI-H460, DU-145 | Not specified | Inhibition of tubulin assembly |
| Compound 33a | MCF-7 (breast), HeLa (cervical), MGC-803 (gastric), Bel-740H (liver) | 15.43 | Topoisomerase inhibitor |
| Compound 33b | MCF-7, HeLa, MGC-803, Bel-740H | 20.53 | Topoisomerase inhibitor |
Anti-inflammatory Research:
The indole scaffold is also present in compounds with anti-inflammatory properties. nih.govrsc.org For example, Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), contains an indole structure. nih.gov Research has focused on developing novel indole derivatives that can modulate key inflammatory pathways, such as those involving nuclear factor-kappaB (NF-κB) and cyclooxygenase-2 (COX-2). nih.gov
One study investigated 4-methoxyhonokiol, a compound isolated from Magnolia obovata, and found that it significantly inhibited the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and COX-2 in a murine macrophage cell line. nih.gov This anti-inflammatory effect was attributed to the downregulation of the JNK and p38 MAP kinase signaling pathways and the inhibition of NF-κB activation. nih.gov Another study on oleanolic acid indole derivatives also demonstrated their potential to inhibit pro-inflammatory cytokines and upregulate anti-inflammatory cytokines. nih.gov
Other Therapeutic Areas of Investigation (e.g., GPCR Ligands)
The versatility of the 4-methoxyindoline scaffold extends beyond cancer and inflammation to other therapeutic areas, including the development of ligands for G protein-coupled receptors (GPCRs). nih.gov GPCRs are a large family of cell surface receptors that are involved in a wide range of physiological processes, making them attractive drug targets. nih.gov
Researchers have designed and synthesized indoline and indole derivatives as selective antagonists for the α1A-adrenergic receptor, which is a target for the treatment of benign prostatic hyperplasia (BPH). acs.org In one study, compounds (R)-14r and (R)-23l were identified as highly potent and selective α1A-AR antagonists, showing better selectivity than the marketed drug silodosin (B1681671) in cell-based assays. acs.org These compounds also demonstrated high potency and uroselectivity in functional assays using isolated rat tissues. acs.org
Furthermore, indole derivatives have been investigated as selective ligands for the serotonin 4 receptor (5-HT4R). nih.gov The discovery of N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide and 4-[(4-piperidinyl)methoxy]-2H-pyrrolo[3,4-c]quinoline derivatives led to the identification of potent and selective 5-HT4R antagonists with good in vitro pharmacokinetic properties. nih.gov One of these compounds, 12g , showed a significant antinociceptive effect in animal models of analgesia. nih.gov
The following table provides examples of 4-methoxyindoline derivatives and their activity in other therapeutic areas:
| Compound | Target | Therapeutic Area | Key Finding |
| (R)-14r | α1A-Adrenergic Receptor | Benign Prostatic Hyperplasia | IC50 = 2.7 nM; high selectivity |
| (R)-23l | α1A-Adrenergic Receptor | Benign Prostatic Hyperplasia | IC50 = 1.9 nM; high selectivity |
| 12g | Serotonin 4 Receptor (5-HT4R) | Analgesia | Significant antinociceptive effect |
In Vitro and In Vivo Pharmacological Profiling Methodologies
The pharmacological evaluation of 4-methoxyindoline derivatives involves a combination of in vitro and in vivo methodologies to assess their biological activity and potential therapeutic effects.
In Vitro Profiling:
Enzyme and Receptor Binding Assays: These assays are used to determine the potency and selectivity of compounds against specific molecular targets. For example, the inhibitory activity of indole derivatives against enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) has been evaluated using enzymatic assays. acs.org Radioligand binding assays are commonly employed to assess the affinity of compounds for specific receptors, such as the serotonin 4 receptor. nih.gov
Cell-Based Assays: These assays are crucial for understanding the cellular effects of the compounds. For instance, the cytotoxicity of anticancer derivatives is often evaluated using cancer cell lines and measuring cell viability with methods like the MTT assay. nih.gov The anti-inflammatory activity of compounds can be assessed by measuring the production of inflammatory mediators like nitric oxide (NO) and prostaglandins (B1171923) in cell lines such as RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). nih.govmdpi.com
Mechanism of Action Studies: Techniques like Western blotting are used to investigate the molecular mechanisms underlying the observed biological effects. For example, Western blotting can be used to determine the effect of a compound on the expression levels of key proteins in signaling pathways, such as iNOS, COX-2, and various kinases. nih.gov
In Vivo Profiling:
Animal Models of Disease: To evaluate the efficacy of the compounds in a living organism, various animal models are used. For example, the anti-inflammatory effects of 4-methoxyhonokiol were demonstrated in an acetic-acid-induced vascular permeability assay and a carrageenan-induced paw edema assay in mice. nih.gov The antinociceptive effects of 5-HT4R antagonists have been evaluated in animal models of pain. nih.gov For anticancer research, tumor xenograft models in mice are often used to assess the in vivo antitumor activity of the compounds.
Pharmacokinetic Studies: These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compounds in the body. Early in vitro DMPK (drug metabolism and pharmacokinetics) profiling can provide information on properties like plasma protein binding and metabolic stability in liver microsomes. acs.org
Patent Landscape and Translational Research of 4 Methoxyindoline Hydrochloride Based Technologies
Analysis of Patent Filings and Intellectual Property Related to 4-Methoxyindoline and its Derivatives
The intellectual property landscape for indole-based compounds is vast, reflecting their therapeutic versatility. researchgate.net While patents specifically naming 4-Methoxyindoline hydrochloride are not prominent, numerous patents claim broader families of indole (B1671886), indoline (B122111), and methoxyindole derivatives for a wide range of medical applications. These patents protect novel chemical entities, their synthesis, and their use in treating various diseases.
Analysis of the patent literature reveals several key areas of innovation:
Anticancer Agents : A significant portion of patent filings focuses on indole derivatives as anticancer agents. For example, patents describe trimethoxyphenyl-substituted indole ligands that demonstrate potent cytotoxicity and inhibit tubulin polymerization, making them candidates for cancer treatment. google.com These compounds are designed to interfere with microtubule formation, a critical process in cell division. nih.gov
Serotonin (B10506) Receptor Modulators : Novel N-substituted psilocin (4-hydroxyindole) derivatives have been patented for their selective activity at the 5-HT₂C serotonin receptor. google.com This selectivity is pursued for applications in treating CNS disorders like depression, anxiety, and schizophrenia. google.com Other patents cover imidazolyl-substituted indole derivatives that act as agonists for the 5-HT₇ serotonin receptor, with potential uses in treating mood disorders, pain, and neurodevelopmental conditions like Rett syndrome. google.com
Cannabinoid Receptor Ligands : The indazole structure, a related heterocyclic system, has been patented for its utility as CB1 receptor agonists, with potential applications in treating pain and arthritis. google.com This highlights the adaptability of indole-like scaffolds to target diverse receptor systems.
The following table summarizes representative patents for indole derivatives, showcasing the breadth of intellectual property in this area.
| Patent Number | Title | Key Application/Mechanism | Assignee/Applicant |
| US7655691B2 | Indole compounds useful as serotonin selective agents | Modulation of 5-HT₂C receptors for CNS disorders. google.com | - |
| US20070082872A1 | Indole-containing compounds with anti-tubulin and vascular targeting activity | Inhibition of tubulin assembly for cancer therapy. google.com | University of South Florida |
| WO2018015558A1 | Imidazolyl-substituted indole derivatives binding 5-ht7 serotonin receptor | Agonists of the 5-HT₇ receptor for neuropsychiatric disorders. google.com | Instytut Farmakologii Polskiej Akademii Nauk |
| WO2009106982A1 | Indazole derivatives | CB1 receptor agonists for pain management. google.com | Pfizer Inc. |
| MX2022000733A | Cannabinoid derivatives as pharmaceutically active compounds and methods of preparation thereof | Analogs of cannabidiol (B1668261) (CBD) for treating various diseases. nih.gov | GW RES LTD (GB) nih.gov |
Preclinical Development and Translational Potential in Drug Discovery
The journey of a compound like 4-Methoxyindoline from a laboratory chemical to a potential therapeutic agent is underpinned by extensive preclinical research. The parent compound, 4-Methoxyindole (B31235), serves as a key reactant in the synthesis of molecules with potential therapeutic value, including inhibitors for cancer, diabetes (SGLT2 inhibitors), and HIV (integrase inhibitors). sigmaaldrich.com The indole scaffold's structural versatility allows for modifications that can significantly alter biological activity, enabling the design of drugs with improved efficacy and selectivity. nih.govijpsjournal.com
Preclinical studies on indole derivatives have demonstrated their potential across multiple disease areas:
Oncology : Indole derivatives are among the most promising scaffolds for anticancer drug development. mdpi.com Natural products like vinblastine (B1199706) and vincristine (B1662923) inhibit tubulin polymerization, halting cell division in cancer cells. nih.gov Synthetic derivatives such as Sunitinib function as tyrosine kinase inhibitors, used in targeted therapies for specific cancers. researchgate.netnih.gov Research has identified novel indole-acrylamide derivatives that target the colchicine-binding site of tubulin, inducing cell cycle arrest and apoptosis in cancer cell lines. nih.gov
Neurodegenerative Diseases : Researchers have developed indole-based compounds as potential treatments for neurodegenerative disorders. mdpi.com Studies have focused on creating selective inhibitors of monoamine oxidase B (MAO-B) and cholinesterases (AChE and BChE), enzymes implicated in the pathology of these diseases. mdpi.com
Infectious Diseases : The indole core is present in several antiviral drugs. nih.gov Its ability to mimic peptide structures allows it to bind to and inhibit viral enzymes such as reverse transcriptase and integrase, which are crucial for viral replication. nih.gov
The table below details research findings for various indole derivatives, illustrating their biological targets and therapeutic potential.
| Compound/Derivative Class | Biological Target | Therapeutic Area | Key Preclinical Finding |
| Indole-acrylamide derivatives | Tubulin (Colchicine-binding site) | Cancer | Induces G2/M-phase cell cycle arrest and apoptosis in cancer cells. nih.gov |
| Indole-substituted furanones | Tubulin | Cancer | Displayed significant cytotoxicity against U-937 cancer cells with an EC₅₀ value of 0.6 μM. nih.gov |
| Indole-based hydrazide-hydrazones | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Neurodegenerative Disease | Novel derivatives showed inhibitory activity against both AChE and BChE. mdpi.com |
| Substituted Indole Derivatives | Epidermal Growth Factor Receptor (EGFR) | Cancer (Breast) | Compounds demonstrated potent EGFR inhibition with IC₅₀ values as low as 0.203 µM. mdpi.com |
| Atevirdine | Reverse Transcriptase (NNRTI) | Antiviral (HIV) | Binds to reverse transcriptase, inhibiting the conversion of viral RNA to DNA. mdpi.com |
Academic-Industrial Collaboration Models in Chemical and Pharmaceutical Research
The development of novel therapeutics based on scaffolds like 4-methoxyindoline is a complex, costly, and lengthy process that increasingly relies on partnerships between academic institutions and the pharmaceutical industry. drugbank.com These collaborations create a symbiotic relationship, leveraging the unique strengths of each partner to accelerate the drug discovery pipeline. nih.gov
Several models for this collaboration exist:
Project-Specific Partnerships : This is a common model where an industrial partner funds research in an academic lab that possesses specific expertise relevant to a particular problem. researchgate.net The academic lab benefits from funding and access to industry resources, while the company gains access to cutting-edge science and potential intellectual property without needing to build the expertise in-house. researchgate.net
Large-Scale Research Centers : This model involves the creation of multi-partner centers that bring together several academic institutions and pharmaceutical companies. An example is the Synthesis and Solid-State Pharmaceutical Centre (SSPC) in Ireland, which links academic and industry scientists to solve critical research challenges. researchgate.netscite.ai These centers foster a culture of open innovation and tackle industry-wide problems. drugtargetreview.com
Open Innovation Platforms : Some pharmaceutical companies have established open innovation programs that provide academic researchers with access to their state-of-the-art high-throughput screening (HTS) centers and extensive compound libraries. drugtargetreview.com In these collaborations, academic partners contribute novel biological targets and assays, while the industry partner provides the infrastructure and expertise for large-scale screening and lead identification. drugtargetreview.com
Consulting and Sponsored Research : A traditional model involves pharmaceutical companies engaging academic experts as consultants or sponsoring specific research projects in their labs. nih.gov This allows for knowledge transfer and helps companies stay abreast of the latest scientific innovations. nih.gov
These collaborations are crucial for bridging the "valley of death" in drug development, where promising early-stage discoveries in academia often fail to advance due to a lack of resources for preclinical and clinical development. Pharmaceutical companies provide the necessary financial investment and regulatory expertise, while academic institutions supply the foundational research and a continuous pipeline of scientific talent. drugbank.com Successful partnerships, such as the development of the cancer drug that emerged from the collaboration between Bayer and the Broad Institute, demonstrate the power of combining academic innovation with industrial development capabilities. drugbank.com
Q & A
Basic: What are the key considerations for synthesizing 4-Methoxyindoline hydrochloride in a laboratory setting?
Methodological Answer:
Synthesis typically involves multi-step reactions, including cyclization and protection/deprotection strategies. For example:
- Step 1: Condensation of intermediates under reflux conditions (e.g., using acetonitrile or THF as solvents) with catalysts like triethylamine .
- Step 2: Cyclization via acid-mediated or base-promoted pathways (e.g., using HCl·EA for acidification or tert-butoxide for deprotection) .
- Step 3: Purification via recrystallization or column chromatography.
Key challenges include controlling reaction temperatures (e.g., 160°C for amination steps) and minimizing side reactions like over-alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
